

# Durlobactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: **Durlobactam**

Cat. No.: **B607225**

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## Introduction

**Durlobactam** (formerly ETX2514) is a novel, broad-spectrum, intravenous diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor.<sup>[1][2]</sup> It was rationally designed to inhibit a wide range of serine  $\beta$ -lactamases, including Ambler class A, C, and D enzymes.<sup>[1][3][4][5]</sup> A key feature of **durlobactam** is its potent activity against class D carbapenem-hydrolyzing  $\beta$ -lactamases (OXA-type enzymes), which are a primary cause of carbapenem resistance in *Acinetobacter baumannii*.<sup>[1][4]</sup>

**Durlobactam** is co-packaged with sulbactam, a  $\beta$ -lactam antibiotic that has intrinsic bactericidal activity against *Acinetobacter* species by inhibiting penicillin-binding proteins (PBPs) 1 and 3.<sup>[6][7][8]</sup> However, the clinical utility of sulbactam alone has been diminished by  $\beta$ -lactamase-mediated degradation.<sup>[7][9]</sup> **Durlobactam** protects sulbactam from hydrolysis, restoring its activity against multidrug-resistant (MDR) and carbapenem-resistant *Acinetobacter baumannii*-*calcoaceticus* (ABC) complex isolates.<sup>[1][3][10]</sup> The combination, sulbactam-**durlobactam** (brand name Xacduro®), was approved by the U.S. FDA in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible strains of the ABC complex.<sup>[11][12]</sup>

This document provides a comprehensive technical overview of **durlobactam**, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro activity, and relevant experimental methodologies.

## Chemical Structure and Identity

**Durlobactam** is a synthetic, non- $\beta$ -lactam, diazabicyclooctane derivative.[1][11] Its structure is characterized by a bicyclic core with a sulfate group, which is crucial for its inhibitory activity.

Chemical Structure:



Figure 1: 2D Chemical Structure of **Durlobactam**

## Table 1: Chemical and Physicochemical Properties of Durlobactam

| Property                | Value  | Reference(s) |
|-------------------------|--|--------------|
| IUPAC Name              | [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | [11][12]     |
| CAS Number              | 1467829-71-5 (free acid)   | [2][11][12]  |
| PubChem CID             | 89851852   | [11][12]     |
| Molecular Formula       | C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>6</sub> S                             | [1][11][12]  |
| Molecular Weight        | 277.26 g/mol   | [11][13]     |
| LogP (calculated)       | -2.53  | [9]          |
| Hydrogen Bond Donors    | 2  | [9]          |
| Hydrogen Bond Acceptors | 6  | [9]          |

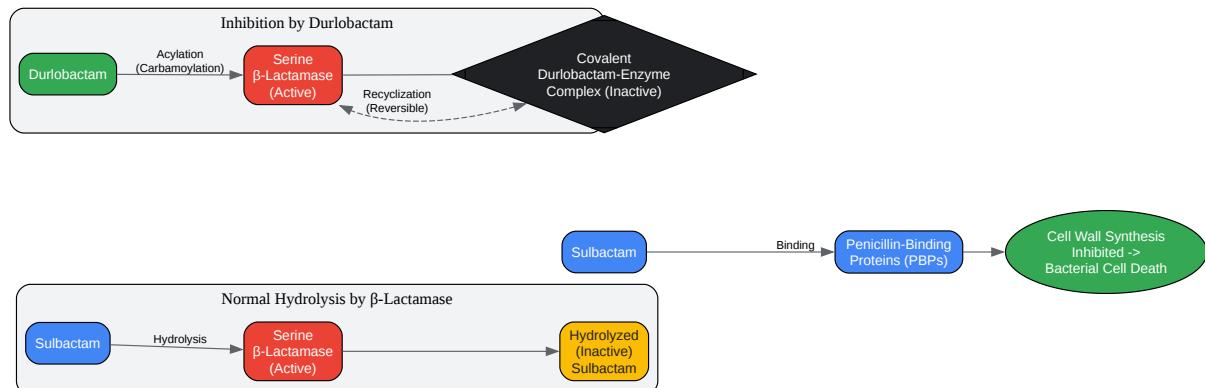
## Mechanism of Action

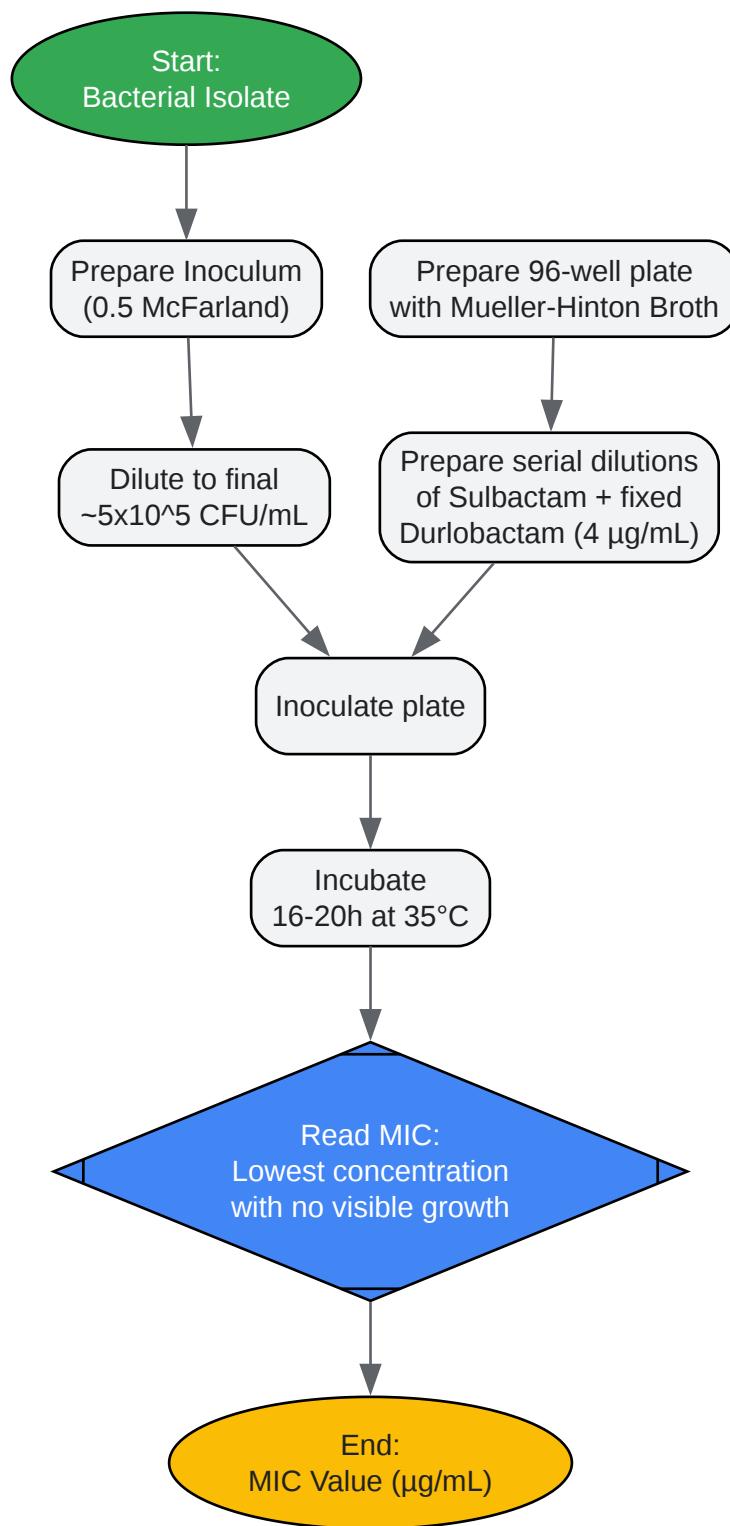
**Durlobactam** is a potent, reversible inhibitor of serine  $\beta$ -lactamases (classes A, C, and D).[1] It does not inhibit class B metallo- $\beta$ -lactamases.[4][5] The mechanism involves the formation of a stable, covalent carbamoyl-enzyme complex with the active site serine residue of the  $\beta$ -lactamase enzyme.[1][4]

This process occurs in two main steps:

- Acylation (Carbamoylation): The active site serine nucleophile of the  $\beta$ -lactamase attacks the carbonyl group of **durlobactam**'s cyclic urea, opening the ring and forming a covalent bond. [4]
- Reversibility (Recyclization): The covalent bond is reversible. The sulfated amine group on the **durlobactam** molecule facilitates recyclization, allowing the intact inhibitor to dissociate from the enzyme.[4] This allows a single **durlobactam** molecule to be exchanged between enzyme molecules, a process known as acylation exchange.[1][11]

The rate of dissociation ( $k_{off}$ ) is particularly slow for class D enzymes, leading to sustained inhibition.[6][14] By inactivating  $\beta$ -lactamases, **durlobactam** protects its partner antibiotic, sulbactam, from degradation, allowing sulbactam to exert its bactericidal effect by binding to and inhibiting bacterial PBPs.[8]



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